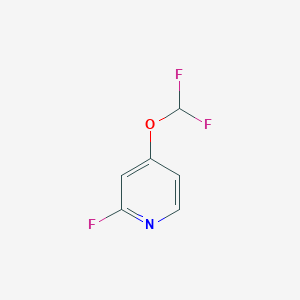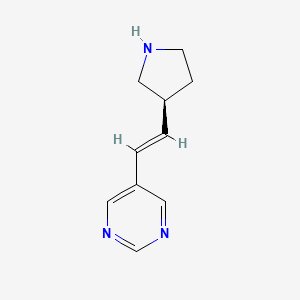
(S,E)-5-(2-(Pyrrolidin-3-yl)vinyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S,E)-5-(2-(Pyrrolidin-3-yl)vinyl)pyrimidine is a synthetic organic compound characterized by the presence of a pyrimidine ring substituted with a vinyl group and a pyrrolidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-5-(2-(Pyrrolidin-3-yl)vinyl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Vinyl Group: The vinyl group can be introduced via a Heck reaction, where a halogenated pyrimidine derivative reacts with an alkene in the presence of a palladium catalyst.
Attachment of the Pyrrolidine Moiety: The pyrrolidine group can be attached through a nucleophilic substitution reaction, where a halogenated pyrimidine derivative reacts with pyrrolidine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
(S,E)-5-(2-(Pyrrolidin-3-yl)vinyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form an epoxide or a diol.
Reduction: The pyrimidine ring can be reduced to form a dihydropyrimidine derivative.
Substitution: The pyrrolidine moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Epoxides or diols.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
(S,E)-5-(2-(Pyrrolidin-3-yl)vinyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antiviral and anticancer drugs.
Materials Science: The compound can be utilized in the design of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
作用機序
The mechanism of action of (S,E)-5-(2-(Pyrrolidin-3-yl)vinyl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The vinyl group and pyrrolidine moiety can contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
5-(2-(Pyrrolidin-3-yl)ethyl)pyrimidine: Similar structure but with an ethyl group instead of a vinyl group.
5-(2-(Pyrrolidin-3-yl)propyl)pyrimidine: Similar structure but with a propyl group instead of a vinyl group.
Uniqueness
(S,E)-5-(2-(Pyrrolidin-3-yl)vinyl)pyrimidine is unique due to the presence of the vinyl group, which can participate in additional chemical reactions such as polymerization or cross-linking. This feature can enhance its utility in materials science and medicinal chemistry.
特性
分子式 |
C10H13N3 |
|---|---|
分子量 |
175.23 g/mol |
IUPAC名 |
5-[(E)-2-[(3S)-pyrrolidin-3-yl]ethenyl]pyrimidine |
InChI |
InChI=1S/C10H13N3/c1(9-3-4-11-5-9)2-10-6-12-8-13-7-10/h1-2,6-9,11H,3-5H2/b2-1+/t9-/m1/s1 |
InChIキー |
FNEHSHNEXMPCLJ-GPYPMJJRSA-N |
異性体SMILES |
C1CNC[C@@H]1/C=C/C2=CN=CN=C2 |
正規SMILES |
C1CNCC1C=CC2=CN=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,7-Dimethylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B12967482.png)
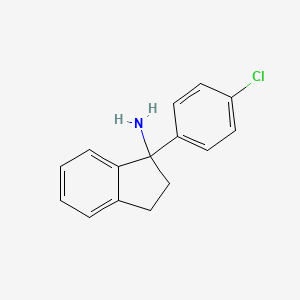

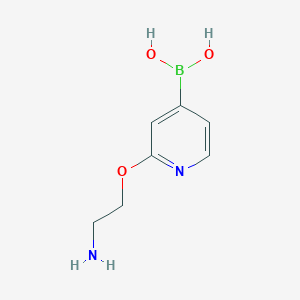
![7-Methyl-5-nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B12967506.png)
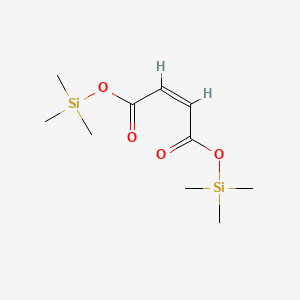
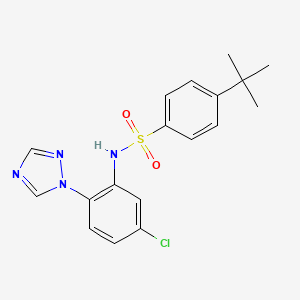
![3-Amino-[1,2,4]triazolo[4,3-a]pyridin-5-ol](/img/structure/B12967524.png)
![6-Azaspiro[2.6]nonan-7-one](/img/structure/B12967528.png)
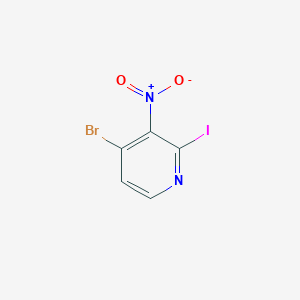
![2H-Pyrrolo[3,2-d]oxazole](/img/structure/B12967543.png)
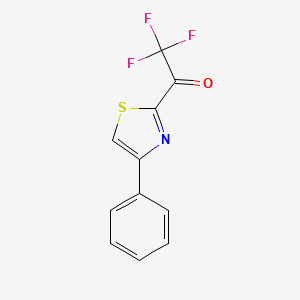
![5-(2,6-Dichlorophenyl)imidazo[1,2-a]pyrazine](/img/structure/B12967561.png)
